molecular formula C15H20N2O4S B603034 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole CAS No. 1808607-25-1

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole

Katalognummer: B603034
CAS-Nummer: 1808607-25-1
Molekulargewicht: 324.4g/mol
InChI-Schlüssel: UHRUUXOGMMUBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is a complex organic compound that features both aromatic and heterocyclic components

Eigenschaften

CAS-Nummer

1808607-25-1

Molekularformel

C15H20N2O4S

Molekulargewicht

324.4g/mol

IUPAC-Name

1-(2,5-diethoxyphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C15H20N2O4S/c1-4-15-16-9-10-17(15)22(18,19)14-11-12(20-5-2)7-8-13(14)21-6-3/h7-11H,4-6H2,1-3H3

InChI-Schlüssel

UHRUUXOGMMUBOB-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OCC)OCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 2,5-diethoxybenzenesulfonyl chloride from 2,5-diethoxybenzenesulfonic acid. This intermediate is then reacted with 2-ethylimidazole under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A synthetic psychedelic compound with a similar aromatic structure.

    2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

Uniqueness

1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to its combination of a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.